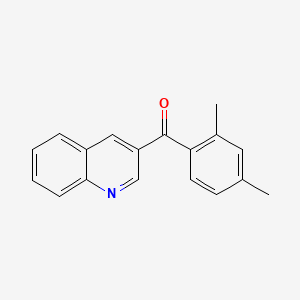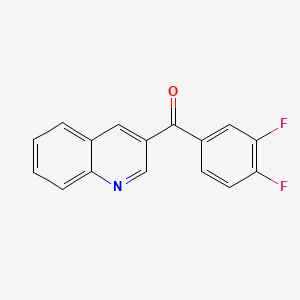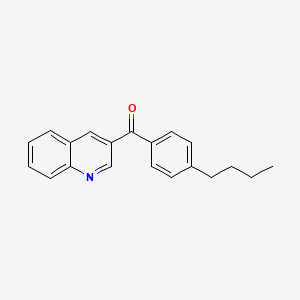
5-Bromo-2-chloro-6-(trifluoromethyl)pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-chloro-6-(trifluoromethyl)pyrimidin-4-amine is a heterocyclic compound that contains bromine, chlorine, and trifluoromethyl groups attached to a pyrimidine ring
Mecanismo De Acción
Target of Action
It’s worth noting that pyrimidine derivatives have been widely studied for their biological activities, including their potential as pesticides .
Result of Action
It’s worth noting that pyrimidine derivatives have shown potential in various biological activities, including pesticidal activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-6-(trifluoromethyl)pyrimidin-4-amine typically involves the introduction of bromine, chlorine, and trifluoromethyl groups onto a pyrimidine ring. One common method involves the initial formation of a pyrimidine ring, followed by halogenation and trifluoromethylation reactions. For example, starting with a pyrimidine derivative, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. Chlorination can be performed using thionyl chloride or phosphorus pentachloride. Trifluoromethylation can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the choice of solvents, catalysts, and reaction conditions can be optimized to minimize waste and reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2-chloro-6-(trifluoromethyl)pyrimidin-4-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrimidine ring.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base (e.g., sodium hydride) to facilitate substitution.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can produce biaryl compounds with diverse functional groups .
Aplicaciones Científicas De Investigación
5-Bromo-2-chloro-6-(trifluoromethyl)pyrimidin-4-amine has a wide range of scientific research applications:
Medicinal Chemistry: This compound is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting cancer and infectious diseases.
Agrochemicals: The compound is utilized in the development of pesticides and herbicides due to its ability to disrupt biological processes in pests and weeds.
Material Science: It is used in the synthesis of advanced materials, such as organic semiconductors and polymers, due to its electronic properties.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine
- 2-Chloro-5-(trifluoromethyl)pyrimidin-4-amine
- 5-Bromo-6-(trifluoromethyl)pyrimidin-4-amine
Uniqueness
5-Bromo-2-chloro-6-(trifluoromethyl)pyrimidin-4-amine is unique due to the specific arrangement of bromine, chlorine, and trifluoromethyl groups on the pyrimidine ring. This unique structure imparts distinct electronic and steric properties, making it a valuable building block for the synthesis of complex molecules with desired biological and physical properties .
Propiedades
IUPAC Name |
5-bromo-2-chloro-6-(trifluoromethyl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClF3N3/c6-1-2(5(8,9)10)12-4(7)13-3(1)11/h(H2,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACYVWFSEAJZYCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1N)Cl)C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClF3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














